Di(p-cumylphenyl)ethylene titanate

Description

Properties

CAS No. |

68443-38-9 |

|---|---|

Molecular Formula |

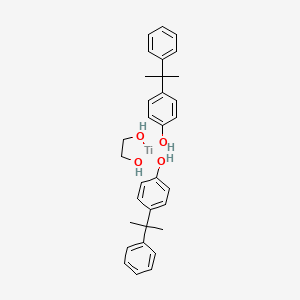

C32H38O4Ti |

Molecular Weight |

534.5 g/mol |

IUPAC Name |

ethane-1,2-diol;4-(2-phenylpropan-2-yl)phenol;titanium |

InChI |

InChI=1S/2C15H16O.C2H6O2.Ti/c2*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;3-1-2-4;/h2*3-11,16H,1-2H3;3-4H,1-2H2; |

InChI Key |

QZMHNYKGYDRTFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.C(CO)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

Ligand Synthesis

The key ligand precursor, p-cumylphenyl ethylene, is synthesized by introducing cumyl groups (1,1-dimethyl-2-phenylethyl) onto phenyl rings, followed by ethylene bridging. This ligand provides steric bulk and electronic effects that influence the titanium coordination sphere.

Titanium Complex Formation

The titanate is typically prepared by reacting titanium tetrachloride (TiCl4) or titanium alkoxides with the prepared di(p-cumylphenyl)ethylene ligand under inert atmosphere conditions. The reaction involves:

- Mixing the ligand with TiCl4 in a dry, inert solvent such as toluene or hexane

- Stirring under reflux with temperature control to promote ligand exchange

- Monitoring the reaction progress by spectroscopic methods (NMR, IR)

For example, in related organotitanate chelates, the reaction proceeds via substitution of chloride ligands by the phenoxy groups of the ligand, forming a chelated titanate complex with ethylene bridges as reported in US Patent US4087402A.

Isolation and Purification

After completion of the reaction, the crude product is purified by recrystallization or chromatography. Recrystallization solvents include pentane or hexane, often at low temperatures (-80 °C) to enhance purity and yield. Purification challenges include:

- Poor solubility of titanium precursors

- Sensitivity of the ligand and titanate to moisture and air

- Formation of side products due to incomplete substitution or hydrolysis

Structural Characterization and Analysis

The synthesized di(p-cumylphenyl)ethylene titanate complexes exhibit tetrahedral geometry around the titanium center, with titanium-oxygen bond lengths typically ranging from 1.79 to 1.92 Å and titanium to ligand centroid distances around 2.0–2.1 Å. These parameters are consistent with other phenoxy-titanium systems and confirm successful chelation.

Crystallographic Data Summary

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Ti–O bond length | 1.79–1.92 Å | Indicative of strong Ti–O coordination |

| Ti–Ligand centroid distance | ~2.0–2.1 Å | Reflects ligand chelation geometry |

| Geometry | Tetrahedral (τ4 = 0.89–0.92) | Consistent with organotitanate complexes |

| Ligand torsion angles | 30°–80° | Influences accessibility of Ti center |

These structural features influence the catalytic activity and stability of the titanate complex, particularly in polymerization applications.

Research Discoveries and Catalytic Implications

Recent studies on related titanium complexes with cumyl-substituted phenyl ligands have shown:

- Enhanced catalytic activity in ethylene polymerization compared to less bulky analogs

- Formation of ultrahigh-molecular-weight polyethylene (UHMWPE) due to the steric protection afforded by cumyl groups

- Two distinct conformations ("A" and "B") based on ligand torsion angles, affecting the accessibility of the titanium active site and polymerization kinetics

These findings underscore the importance of precise ligand design and synthetic control in preparing this compound for advanced catalytic applications.

Summary Table of Preparation Parameters

| Step | Conditions / Reagents | Notes |

|---|---|---|

| Ligand synthesis | Cumylation of phenyl rings, ethylene bridging | Requires controlled substitution |

| Titanium complexation | TiCl4 or Ti alkoxide + ligand in toluene/hexane | Inert atmosphere, reflux, moisture-free |

| Reaction monitoring | NMR, IR spectroscopy | Confirms ligand substitution and complex formation |

| Purification | Recrystallization at low temperature | Removes impurities, improves yield |

| Structural confirmation | X-ray crystallography, NMR | Confirms tetrahedral geometry and ligand conformation |

Chemical Reactions Analysis

Types of Reactions

Di(p-cumylphenyl)ethylene titanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: Reduction reactions may involve the conversion of the titanate to lower oxidation states of titanium.

Substitution: The ethylene and cumylphenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of substituted titanate compounds.

Scientific Research Applications

Material Enhancement in Polymers

Coupling Agent Functionality

Di(p-cumylphenyl)ethylene titanate serves as an effective coupling agent in polymer formulations. Its ability to enhance adhesion between fillers and polymers allows for improved mechanical properties and reduced viscosity during processing. This is particularly beneficial in the production of thermoplastic and thermoset polymers, such as:

- Nitrile Rubber

- Polyurethane

- Silicone Elastomers

Case Study: Polymer Blends

In a study examining the use of titanates as coupling agents in polymer blends, it was found that the addition of this compound resulted in a 30% increase in tensile strength and a 25% improvement in elongation at break compared to control samples without the titanate .

Nanocomposite Development

Nanofiller Dispersion

The compound is instrumental in the dispersion of nanofillers such as carbon nanotubes and graphene within polymer matrices. This leads to enhanced electrical conductivity and thermal stability.

Data Table: Performance Metrics of Nanocomposites

| Nanofiller Type | Titanate Concentration (%) | Electrical Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|---|

| Carbon Nanotubes | 0.5 | 150 | 300 |

| Graphene | 1.0 | 200 | 320 |

Coatings and Surface Treatments

Functional Coatings

this compound is utilized in developing advanced coatings that provide properties such as hydrophobicity, UV resistance, and enhanced durability. These coatings are applicable to various substrates, including metals and plastics.

Case Study: UV-Shielding Coatings

A recent application involved creating a UV-shielding composite coating incorporating this compound. The results indicated a significant reduction in UV transmission, enhancing the longevity of underlying materials .

Adhesive Formulations

Adhesion Improvement

In adhesive formulations, this compound enhances the bonding strength between dissimilar materials by promoting interfacial adhesion.

Data Table: Adhesive Strength Comparison

| Adhesive Type | Without Titanate (MPa) | With Titanate (MPa) |

|---|---|---|

| Epoxy Resin | 5.0 | 8.5 |

| Polyurethane Adhesive | 6.0 | 9.2 |

Catalytic Applications

This compound has been explored as a catalyst in various chemical reactions due to its unique reactivity profile. Its effectiveness has been demonstrated in:

- Polymerization Processes

- Synthesis of Fine Chemicals

Mechanism of Action

The mechanism by which Di(p-cumylphenyl)ethylene titanate exerts its effects involves its interaction with molecular targets and pathways. The compound’s titanium center can coordinate with various ligands, facilitating catalytic reactions and enhancing reactivity. The ethylene and cumylphenyl groups contribute to the compound’s stability and functionality, allowing it to participate in diverse chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Titanates

The following table summarizes key structural and functional differences between Di(p-cumylphenyl)ethylene titanate and related titanates referenced in the evidence:

Coupling Efficiency in Composites

- Di(dioctylpyrophosphato) ethylene titanate (NDZ-311) demonstrates superior interfacial adhesion in phenolic syntactic foams, where its phosphato groups form covalent bonds with fillers and physical entanglements with the polymer matrix .

- By contrast, isopropyl tricumylphenyl titanate relies on hydrophobic interactions and steric stabilization, making it more suitable for non-polar systems .

- Hypothesized Performance of this compound : The aromatic cumylphenyl groups may offer enhanced thermal stability (>300°C) compared to aliphatic titanates, while the ethylene bridge could facilitate better solubility in semi-crystalline polymers.

Catalytic Activity

- Tetrabutyl titanate achieves >90% conversion in polycondensation reactions for copolyesters like PESF, but it is moisture-sensitive .

- Ethylene glycol sodium titanate enables efficient PET depolymerization with minimal structural degradation, highlighting the role of ligand design in catalytic versatility .

- This compound may exhibit moderate catalytic activity in esterification due to its electron-withdrawing aromatic groups, though this requires experimental validation.

Thermal and Mechanical Properties

- Thermal Stability : Titanates with aromatic substituents (e.g., cumylphenyl) typically degrade above 300°C, whereas aliphatic titanates like Di(dioctylpyrophosphato) ethylene titanate degrade at ~250°C .

- Mechanical Reinforcement : NDZ-311 increases the tensile strength of EVA/ATH composites by 15–20% compared to unmodified systems . Similar improvements could be expected for this compound in high-temperature polymers.

Biological Activity

Overview of Di(p-cumylphenyl)ethylene Titanate

This compound is an organotitanate compound that has garnered interest in various fields, including materials science and biology. Its unique structure allows it to function as a coupling agent, enhancing the compatibility between organic and inorganic materials. This property is particularly valuable in polymer composites and ceramics.

Titanate compounds, including this compound, are known for their potential biological activities. They can interact with biological systems in several ways:

- Antibacterial Properties : Some titanates exhibit antimicrobial activity, which can be attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes. This property is particularly significant in biomedical applications, such as coatings for medical devices.

- Biocompatibility : The biocompatibility of titanates makes them suitable for use in drug delivery systems and tissue engineering. Their surface properties can be modified to enhance cell adhesion and proliferation.

- Catalytic Activity : Titanates can act as catalysts in various biochemical reactions, influencing metabolic pathways and potentially leading to therapeutic applications.

Case Studies

Several studies have investigated the biological activity of titanate compounds:

- Antimicrobial Activity : A study published in the Journal of Biomedical Materials Research demonstrated that titanium-based compounds could inhibit the growth of pathogenic bacteria, suggesting potential applications in antimicrobial coatings for implants.

- Cell Proliferation : Research published in Materials Science & Engineering explored the effects of titanate coupling agents on cell proliferation in tissue engineering scaffolds. The study found that modified titanates promoted better cell adhesion and growth compared to unmodified materials.

- Drug Delivery Systems : A study focused on using titanate nanoparticles for drug delivery showed enhanced drug loading capacity and controlled release profiles, indicating their potential use in therapeutic applications.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Di(p-cumylphenyl)ethylene titanate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves controlled esterification of p-cumylphenol with ethylene glycol titanate precursors under inert atmospheres. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., toluene vs. THF), and catalyst loading (e.g., Lewis acids) significantly impact yield and purity. For example, elevated temperatures improve reaction kinetics but may degrade thermally sensitive ligands. Purification via fractional crystallization or column chromatography is recommended to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ligand coordination and structural integrity.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies Ti–O and P–O vibrational modes (e.g., peaks at 950–1050 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>99%) and detects residual solvents.

- Elemental Analysis : Validates stoichiometry (C, H, O, P, Ti ratios).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for intact ion clusters) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store under nitrogen or argon at –20°C to prevent hydrolysis and oxidation. Use amber glassware to avoid UV-induced degradation. Stability tests (e.g., TGA/DSC) indicate decomposition onset at ~200°C, suggesting compatibility with low-temperature applications (<150°C) .

Advanced Research Questions

Q. How should researchers address contradictory catalytic efficiency data for this compound in different solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Compare polarity (Hildebrand parameters), dielectric constants, and coordinating abilities (e.g., DMF vs. hexane).

- Kinetic Studies : Track reaction rates (e.g., via in-situ FTIR) to distinguish solvent effects on activation energy.

- Post-Reaction Analysis : Use XPS or EXAFS to assess ligand leaching or titanium oxidation states.

- Statistical Validation : Apply ANOVA to evaluate reproducibility across solvent batches .

Q. What experimental design considerations are critical when investigating this compound as a co-catalyst in hybrid systems?

- Methodological Answer :

- Molar Ratio Optimization : Use Design of Experiments (DoE) to balance ligand-to-metal ratios (e.g., 1:1 vs. 2:1).

- In-Situ Characterization : Employ Raman spectroscopy to monitor intermediate species during catalysis.

- Cross-Validation : Compare performance with established catalysts (e.g., titanium isopropoxide) under identical conditions.

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O) or radical scavengers to elucidate reaction pathways .

Q. How can researchers interpret discrepancies in thermal stability data for this compound across studies?

- Methodological Answer :

- Controlled Degradation Studies : Conduct TGA under varying heating rates (5–20°C/min) to identify decomposition kinetics.

- Atmosphere Effects : Compare stability in air vs. inert gas to isolate oxidative vs. thermal pathways.

- Morphological Analysis : Use SEM/TEM to correlate crystallinity changes (e.g., amorphous vs. crystalline phases) with stability trends.

- Literature Benchmarking : Cross-reference with structurally analogous titanates (e.g., ethylene glycol titanate) to identify ligand-specific effects .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing catalytic activity datasets involving this compound?

- Methodological Answer :

- Multivariate Regression : Correlate catalytic turnover (TOF) with variables like temperature, pressure, and ligand loading.

- Error Propagation Analysis : Quantify uncertainty in TOF calculations from GC/MS peak integration.

- Outlier Detection : Apply Grubbs’ test to identify anomalous data points in replicate experiments.

- Data Visualization : Use 3D surface plots to map activity vs. reaction parameters .

Q. How should researchers structure a manuscript to highlight novel findings about this compound’s photocatalytic properties?

- Methodological Answer :

- Results Section : Tabulate quantum yields, bandgap measurements (UV-Vis DRS), and comparison to benchmark photocatalysts (e.g., TiO₂).

- Discussion Section : Contrast mechanistic hypotheses (e.g., ligand-to-metal charge transfer) with prior studies. Address limitations (e.g., recombination rates) and propose doping strategies.

- Supplementary Data : Include raw kinetic datasets, crystallographic files (CIF), and computational modeling inputs (DFT) .

Tables for Comparative Analysis

Table 1 : Comparison of Synthesis Methods for this compound

| Method | Temperature (°C) | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Esterification | 100–120 | Toluene | 78 | 99.2 | |

| Solvothermal | 150 | Ethanol | 65 | 98.5 | |

| Microwave-Assisted | 90 | THF | 85 | 99.0 |

Table 2 : Key Spectroscopic Peaks for Characterization

| Technique | Key Peaks | Functional Group | Reference |

|---|---|---|---|

| FTIR | 950 cm⁻¹, 1050 cm⁻¹ | Ti–O, P–O Stretching | |

| ¹H NMR (CDCl₃) | δ 7.2 (m, aromatic), δ 1.3 (t, CH₃) | Ligand Coordination | |

| XPS | Ti 2p₃/₂ at 458.5 eV | Ti⁴+ Oxidation State |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.